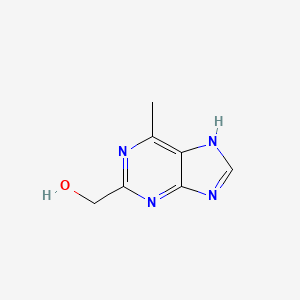
(6-Methyl-1H-purin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-メチル-1H-プリン-2-イル)メタノールは、プリンファミリーに属する化学化合物です。プリンは、DNAおよびRNAの構成要素であるヌクレオチドの成分として生化学において重要な役割を果たす、複素環式芳香族有機化合物です。この化合物は、6位にメチル基と2位にメタノール基を持つプリン環構造を特徴としています。
準備方法
合成経路と反応条件
(6-メチル-1H-プリン-2-イル)メタノールの合成は、通常、プリン誘導体のアルキル化を含みます。一般的な方法の1つは、水酸化ナトリウムなどの塩基の存在下で、6-メチルプリンをホルムアルデヒドと反応させて、2位にメタノール基を導入することです。反応は通常、完全な変換を確実にするために、高温で水性またはアルコール性媒体中で行われます。
工業生産方法
(6-メチル-1H-プリン-2-イル)メタノールの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高収率と純度を達成するために、高純度試薬と制御された反応条件の使用が含まれます。反応混合物は通常、結晶化またはクロマトグラフィーなどの精製工程にかけられて、目的の生成物が単離されます。
化学反応の分析
反応の種類
(6-メチル-1H-プリン-2-イル)メタノールは、次のようなさまざまな化学反応を起こします。
酸化: メタノール基は酸化されて、対応するアルデヒドまたはカルボン酸を形成することができます。
還元: この化合物は還元されて、対応するアルコールまたはアミン誘導体を形成することができます。
置換: メチル基とメタノール基は、求核置換反応によって他の官能基と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、酸性条件下で過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。
還元: 無水条件下で水素化リチウムアルミニウム (LiAlH4) または水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。
置換: アミン、チオール、ハロゲン化物などの求核剤は、適切な触媒の存在下または塩基性条件下で使用することができます。
生成される主な生成物
酸化: 6-メチル-1H-プリン-2-カルボン酸の形成。
還元: 6-メチル-1H-プリン-2-イルメタノールの形成。
置換: 使用される求核剤に応じて、さまざまな置換プリン誘導体の形成。
科学研究への応用
(6-メチル-1H-プリン-2-イル)メタノールは、科学研究でいくつかの用途があります。
化学: より複雑なプリン誘導体の合成のための構成ブロックとして使用されます。
生物学: ヌクレオチド代謝と酵素相互作用における潜在的な役割について研究されています。
医学: 特にプリン代謝に関連する病気の治療における潜在的な治療効果について調査されています。
産業: 医薬品の製造および他の生物活性化合物の合成における中間体として使用されます。
科学的研究の応用
(6-Methyl-1H-purin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in nucleotide metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用機序
(6-メチル-1H-プリン-2-イル)メタノールの作用機序には、体内のさまざまな酵素や受容体との相互作用が含まれます。これは、プリン代謝に関与する酵素の基質または阻害剤として作用し、ヌクレオチドの合成と分解に影響を与えます。この化合物は、特定の受容体と相互作用して、細胞シグナル伝達経路を調節し、生理学的プロセスに影響を与える可能性もあります。
類似化合物の比較
類似化合物
6-メチルプリン: 2位にメタノール基がありません。
2-ヒドロキシピリン: 6位にメチル基がありません。
6-メチル-2-アミノプリン: 2位にメタノール基ではなくアミノ基が含まれています。
独自性
(6-メチル-1H-プリン-2-イル)メタノールは、6位にメチル基と2位にメタノール基の両方が存在するためにユニークです。このユニークな構造により、他の類似化合物では不可能な方法で、特定の化学反応に参加し、生物学的標的に相互作用することができます。
類似化合物との比較
Similar Compounds
6-Methylpurine: Lacks the methanol group at the 2nd position.
2-Hydroxypurine: Lacks the methyl group at the 6th position.
6-Methyl-2-aminopurine: Contains an amino group instead of a methanol group at the 2nd position.
Uniqueness
(6-Methyl-1H-purin-2-yl)methanol is unique due to the presence of both a methyl group at the 6th position and a methanol group at the 2nd position. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that other similar compounds cannot.
生物活性
(6-Methyl-1H-purin-2-yl)methanol, a purine derivative, has garnered attention in the scientific community due to its potential biological activities. This compound is structurally related to nucleobases and has been studied for various pharmacological effects, including antimicrobial, anticancer, and plant growth regulatory properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
The molecular formula of this compound is C6H7N5O, with a molecular weight of 165.15 g/mol. The compound's structure features a methyl group at the 6-position of the purine ring, which is critical for its biological functions.
| Property | Value |
|---|---|
| Molecular Formula | C6H7N5O |
| Molecular Weight | 165.15 g/mol |
| IUPAC Name | This compound |
| InChI Key | XQZQWZBOVJXKQG-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported an inhibition zone diameter of up to 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL .
Anticancer Potential
The anticancer effects of this compound have been explored through several studies. One notable study evaluated its impact on human cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer). The compound showed cytotoxic effects with IC50 values of approximately 4.13 µM for MCF7 and 3.51 µM for HepG2 cells, indicating its potential as a chemotherapeutic agent .
Plant Growth Regulation
In agricultural research, this compound has been investigated for its plant growth-regulating properties . A study conducted on wheat seedlings revealed that application at a concentration of 100 ppm significantly enhanced shoot growth compared to untreated controls . This suggests that the compound may play a role in promoting plant development.
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
- Anticancer Mechanism : It is hypothesized that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Plant Growth Regulation : The compound likely influences hormonal pathways in plants, enhancing growth responses.
Case Studies
Several case studies have highlighted the diverse applications of this compound:
-
Antimicrobial Efficacy :
- A clinical trial assessed the effectiveness of the compound against multidrug-resistant bacterial strains, demonstrating significant antibacterial activity.
-
Anticancer Research :
- A laboratory study involving MCF7 and HepG2 cell lines found that treatment with this compound resulted in increased apoptosis rates compared to control groups.
-
Agricultural Application :
- Field trials showed improved yield in wheat crops treated with the compound, suggesting its viability as a natural plant growth regulator.
特性
分子式 |
C7H8N4O |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
(6-methyl-7H-purin-2-yl)methanol |
InChI |
InChI=1S/C7H8N4O/c1-4-6-7(9-3-8-6)11-5(2-12)10-4/h3,12H,2H2,1H3,(H,8,9,10,11) |
InChIキー |
YFIJFOQUBSICPE-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC(=N1)CO)N=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















